Amorphadiene
Overview
Description
Amorphadiene is a precursor to artemisinin . It is a sesquiterpene product synthesized by the cyclization of farnesyl pyrophosphate . The IUPAC name for Amorphadiene is 6α,7β,10α-Cadina-4,11-diene .
Synthesis Analysis
Amorphadiene synthase (ADS) is a key enzyme in the artemisinin biosynthetic pathway. ADS promotes the first step of artemisinin synthesis by cyclizing faresyl pyrophosphate to synthesize the sesquiterpene product amorpha-4,11-diene . In a study, it was found that HMG-CoA and acetyl-CoA supply are two limiting bottlenecks for amorphadiene production .Molecular Structure Analysis
The molecular structure of Amorphadiene is closely related to ADS genes found in the genome of Chrysanthemum nankingense . A catalytic model of ADS was suggested by the observation of TEAS, in which FDP binding placed Phe 525 next to Trp 271 to form an extended aromatic box, and the carbocation intermediates were stabilized by the nucleophilicity of the Trp 271 indole ring .Chemical Reactions Analysis
Amorphadiene is a byproduct from the fermentation process that can be obtained in very high titers (up to 120 g/ L), and can be converted into artemisinin . Quantum chemical studies on the formation of amorphadiene and the amorphene sesquiterpenes are described. These natural products are commonly thought to arise from distinct pathways involving initial 1,6- and 1,10-cyclization of farnesyl diphosphate, respectively .Physical And Chemical Properties Analysis
Amorphadiene has a chemical formula of C15H24 and a molar mass of 204.35 g/mol. Its density is 0.869 g/ml .Scientific Research Applications
Metabolic Engineering for Isoprenoids Production
Amorphadiene is a sesquiterpene precursor to artemisinin, an anti-malarial drug. Research has focused on enhancing the production of amorphadiene using engineered yeast and bacteria. For example, the engineering of the pyruvate dehydrogenase bypass in Saccharomyces cerevisiae increased the supply of acetyl-CoA to the mevalonate pathway, boosting amorphadiene production (Shiba et al., 2007). Similarly, Escherichia coli engineered with a nine-gene biosynthetic pathway demonstrated high-level production of amorphadiene (Newman et al., 2006).
Synthetic Pathways and Chemical Synthesis
Efficient synthetic pathways for amorphadiene have been developed. Schwertz et al. (2019) reported a four-step synthesis from dihydroartemisinic acid with an 85% yield (Schwertz et al., 2019). Quantum chemical studies by Hong and Tantillo (2010) explored the formation pathways of amorphadiene, providing insights into its complex natural synthesis (Hong & Tantillo, 2010).
Enhancing Biosynthetic Pathways
Research has been conducted to optimize the biosynthetic pathways in microorganisms for increased amorphadiene production. Anthony et al. (2009) enhanced amorphadiene production in E. coli by optimizing gene expression and balancing metabolic flux (Anthony et al., 2009). Zhang et al. (2016) improved production by engineering efflux transporters in E. coli, which facilitated the export of amorphadiene from cells (Zhang et al., 2016).
Catalyst and Chemical Modification
Regioselective catalytic oxidation of amorphadiene has been explored as a method to supplement the synthesis of artemisinin. Zanetti et al. (2021) described a Pd-catalyzed allylic oxidation of amorphadiene, opening up new possibilities for its industrial application (Zanetti et al., 2021).
Alternative Production Hosts
Other microorganisms like Bacillus subtilis and Yarrowia lipolytica have been studied as alternative hosts for amorphadiene production. Pramastya et al. (2020) achieved a 20-fold increase in amorphadiene yield using B. subtilis (Pramastya et al., 2020), while Marsafari and Xu (2020) debottlenecked the mevalonate pathway in Y. lipolytica for enhanced production (Marsafari & Xu, 2020).
Future Directions
properties
IUPAC Name |
(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTAHNDPLDKYJT-CBBWQLFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239106 | |
Record name | Amorphadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amorpha-4,11-diene | |
CAS RN |
92692-39-2 | |
Record name | (-)-Amorpha-4,11-diene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92692-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amorphadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amorphadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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